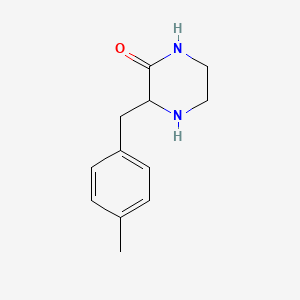

3-(4-Methyl-benzyl)-piperazin-2-one

Descripción

Propiedades

Fórmula molecular |

C12H16N2O |

|---|---|

Peso molecular |

204.27 g/mol |

Nombre IUPAC |

3-[(4-methylphenyl)methyl]piperazin-2-one |

InChI |

InChI=1S/C12H16N2O/c1-9-2-4-10(5-3-9)8-11-12(15)14-7-6-13-11/h2-5,11,13H,6-8H2,1H3,(H,14,15) |

Clave InChI |

SEBXOJSAYRUCEN-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)CC2C(=O)NCCN2 |

Origen del producto |

United States |

Spectroscopic and Advanced Analytical Characterization of 3 4 Methyl Benzyl Piperazin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-(4-methyl-benzyl)-piperazin-2-one and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamic processes. beilstein-journals.orgbeilstein-journals.org

¹H NMR and ¹³C NMR are the most common types of NMR experiments. In the ¹H NMR spectrum of a typical this compound derivative, specific signals can be assigned to the various protons in the molecule. For instance, the aromatic protons of the 4-methylbenzyl group would appear in the downfield region, typically between 7.0 and 7.5 ppm. The benzylic protons (CH₂) adjacent to the aromatic ring would produce a characteristic singlet or a multiplet, while the protons of the piperazin-2-one (B30754) ring would exhibit complex splitting patterns in the aliphatic region of the spectrum. The methyl group protons on the benzyl (B1604629) ring would give rise to a distinct singlet.

Dynamic NMR studies have been particularly useful in characterizing piperazine (B1678402) derivatives, revealing the presence of conformers due to the partial double bond character of the amide bond and the chair conformation of the piperazine ring. beilstein-journals.orgbeilstein-journals.org These studies can determine the energy barriers for conformational changes by analyzing the coalescence of NMR signals at different temperatures. beilstein-journals.orgbeilstein-journals.org

Table 1: Representative ¹H NMR and ¹³C NMR Data for Piperazine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 1-(4-fluorobenzoyl)piperazine | Aromatic CH: multiplet; Piperazine NCH₂: doubled signals | Data not specified | beilstein-journals.org |

| 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(4-fluorophenoxy)propan-2-ol | Aromatic CH: 7.07–6.88 (m, 4H); Propanol CH: 4.48–4.40 (m, 1H); Propanol CH₂: 4.09–3.97 (m, 2H); Piperazine CH₂: 3.93–3.87 (m, 2H), 3.76 (s, 8H), 3.57–3.46 (m, 2H), 3.45–3.38 (m, 2H) | Aromatic C: 154.04, 116.09, 116.06, 116.00, 115.91; Propanol C: 69.99; Piperazine and ethyl C: 63.82, 58.47, 58.12, 54.81, 48.49 | nih.gov |

| 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(3-chlorophenoxy)propan-2-ol | Aromatic CH: 7.25 (t, J = 8.4 Hz, 1H), 7.03–6.97 (m, 2H), 6.87 (ddd, J = 8.4, 2.4, 1.0 Hz, 1H); Propanol CH: 4.49–4.41 (m, 1H); Propanol CH₂: 4.10–3.98 (m, 2H); Piperazine CH₂: 3.93–3.87 (m, 2H), 3.74 (s, 8H), 3.55–3.43 (m, 2H), 3.43–3.38 (m, 2H) | Aromatic C: 158.65, 134.40, 130.78, 121.69, 114.99, 113.25; Propanol C: 69.47; Piperazine and ethyl C: 63.80, 58.42, 58.12, 54.83, 48.86, 48.58 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.net For this compound and its derivatives, MS is crucial for confirming the elemental composition and for identifying the different structural motifs within the molecule.

In a typical mass spectrum, the molecular ion peak (M⁺) provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, which allows for the determination of the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum is unique to a particular molecule and can be used to deduce its structure. For this compound, characteristic fragments would be expected from the cleavage of the benzyl group, the piperazin-2-one ring, and the bond connecting them. For example, a prominent peak at m/z 105 would correspond to the 4-methylbenzyl cation, while other fragments would arise from the breakdown of the piperazinone ring. The analysis of these fragments helps to piece together the structure of the parent molecule. researchgate.net

Table 2: Characteristic Mass Spectrometry Data for Piperazine Derivatives

| Compound | Molecular Formula | Calculated m/z | Observed m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(4-fluorophenoxy)propan-2-ol | C₁₅H₂₄FN₂O₃ | 299.1776 | 299.1755 | nih.gov |

| 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(3-chlorophenoxy)propan-2-ol | C₁₅H₂₄ClN₂O₃ | 315.1470 | 315.1468 | nih.gov |

| 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-fluoro-4-nitrophenoxy)propan-2-ol | C₁₅H₂₃FN₃O₅ | 344.1616 | 344.1612 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. researchgate.netnih.govniscpr.res.in By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated which shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the amide group in the piperazin-2-one ring. The N-H stretching vibration of the amide would appear as a band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic CH₂ groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-N stretching vibrations would typically appear in the 1000-1350 cm⁻¹ region. niscpr.res.inresearchgate.net

Table 3: Typical Infrared (IR) Absorption Frequencies for Piperazine Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) | References |

|---|---|---|

| N-H Stretch (Amide) | 3200 - 3400 | niscpr.res.in |

| C-H Stretch (Aromatic) | 3000 - 3100 | niscpr.res.in |

| C-H Stretch (Aliphatic) | 2850 - 2960 | niscpr.res.in |

| C=O Stretch (Amide) | 1650 - 1680 | nih.gov |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for assessing their purity. chemrxiv.orgthieme-connect.com High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods for the analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. nih.gov A validated reversed-phase HPLC (RP-HPLC) method can be developed to determine the purity of this compound. This typically involves using a nonpolar stationary phase (like C18) and a polar mobile phase. The retention time of the compound can be used for its identification, while the peak area is proportional to its concentration, allowing for quantitative analysis. nih.govresearchgate.net Method validation ensures that the HPLC method is accurate, precise, linear, and robust for its intended purpose. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions, identify compounds, and check the purity of a sample. chemrxiv.org For this compound, a suitable solvent system (mobile phase) is chosen to achieve good separation of the compound from any impurities or starting materials on a silica (B1680970) gel plate (stationary phase). The spots are then visualized under UV light or by using a staining agent. chemrxiv.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a high-quality single crystal of the compound and then irradiating it with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

X-ray crystallography can confirm the stereochemistry of chiral centers, reveal the preferred conformation of the piperazin-2-one ring (e.g., chair, boat, or twist-boat), and provide insights into intermolecular interactions such as hydrogen bonding and π-π stacking in the crystal lattice. beilstein-journals.org This detailed structural information is invaluable for understanding the structure-activity relationships of these compounds.

Biological Activity Profiles of 3 4 Methyl Benzyl Piperazin 2 One and Analogues: in Vitro and in Vivo Non Human Investigations

Antimicrobial Activity Studies

Piperazine (B1678402) derivatives have been a focal point in the development of new antimicrobial agents. acgpubs.orgresearchgate.netsemanticscholar.org The integration of the piperazine nucleus with other heterocyclic systems has led to the creation of novel compounds with significant antibacterial and antifungal properties. manipal.edu

The antibacterial potential of piperazine derivatives has been evaluated against a range of pathogenic bacteria. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

A variety of synthesized piperazine derivatives have been screened for antibacterial activity against strains such as Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. acgpubs.orgresearchgate.net In one study, newly synthesized N,N'-disubstituted piperazines conjugated with 1,3,4-thiadiazole and 1,2,4-triazole showed significant activity against Gram-negative bacteria, particularly E. coli. semanticscholar.orgmdpi.com For instance, one compound in this series exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli. mdpi.com Other compounds from the same series displayed potent activity against the Gram-positive bacteria S. aureus and B. subtilis, with MIC values of 16 µg/mL. semanticscholar.orgmdpi.com

Another study focused on 4-substituted-benzylpiperazinyl methanone derivatives. ijpsnonline.com The antibacterial activity of these compounds was tested against Proteus vulgaris, S. aureus, E. coli, and Bacillus subtilis. ijpsnonline.com Certain derivatives within this series demonstrated good antibacterial activity when compared to standard drugs. ijpsnonline.com Similarly, a series of 4-benzyl-piperazinyl-s-triazine derivatives showed promising antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermis, and Pseudomonas aeruginosa in comparison to streptomycin. researchgate.net

| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| N,N′-disubstituted piperazine-thiadiazole conjugate (Compound 6c) | E. coli | 8 | mdpi.com |

| N,N′-disubstituted piperazine-thiadiazole conjugate (Compound 4, 6c, 6d) | S. aureus | 16 | semanticscholar.orgmdpi.com |

| N,N′-disubstituted piperazine-thiadiazole conjugate (Compound 6d, 7b) | B. subtilis | 16 | semanticscholar.org |

| 4-Benzyl-piperazinyl-s-triazine derivatives | B. subtilis, S. aureus, S. epidermis, P. aeruginosa | Comparable to Streptomycin | researchgate.net |

The antifungal properties of piperazine analogues have also been a subject of extensive research. These compounds have been tested against various fungal pathogens, including Candida albicans and several Aspergillus species.

Substituted piperazine derivatives have been screened for their effectiveness against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.orgresearchgate.net Many of these synthesized compounds showed significant antifungal properties. acgpubs.orgresearchgate.netsemanticscholar.org Research into alkylated piperazines and piperazine-azole hybrids has revealed broad-spectrum activity against multiple fungal strains. nih.gov These molecules exhibited excellent minimum inhibitory concentration (MIC) values, particularly against non-albicans Candida and Aspergillus strains, with some MICs ranging from 0.015 to 1.95 µg/mL. nih.gov

In a study of 4-substituted-benzylpiperazinyl methanone derivatives, several compounds demonstrated good antifungal activity against Alternaria, Curvularia, C. albicans, and A. niger. ijpsnonline.com

| Compound/Derivative Class | Fungal Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| Alkylated piperazine-azole hybrids | Non-albicans Candida and Aspergillus strains | 0.015–1.95 | nih.gov |

| 4-Substituted-benzylpiperazinyl methanone derivatives | C. albicans, A. niger, Alternaria, Curvularia | Good activity | ijpsnonline.com |

The piperazine core is a key structural feature in various antiviral agents. dntb.gov.ua Research has explored the efficacy of piperazine derivatives against a range of viruses.

In one study, a series of 3-phenylpiperidine-2,6-diones with arylpiperazine side chains were synthesized and evaluated for antiviral activity. nih.gov A 1-(4-fluorophenyl)-substituted derivative showed moderate activity against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). nih.gov Another benzyl-substituted derivative was also found to be active against CVB-2. nih.gov

Furthermore, a class of 1,4-bibenzyl-substituted piperazine derivatives was designed and synthesized to test for effects against the Zika virus (ZIKV). nih.gov A preliminary structure-activity relationship study identified five novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogues that showed a clear reduction in the cytopathic effect of ZIKV at micromolar concentrations. nih.gov One specific compound from this series demonstrated a significant dose-dependent antiviral effect on both Zika RNA replication and the expression of viral proteins. nih.gov

Enzyme Modulatory Activities

Beyond their antimicrobial properties, piperazine-containing compounds have been identified as potent modulators of various enzymes critical to physiological and pathological processes.

Cholinesterase inhibitors are crucial for managing the symptoms of neurodegenerative conditions like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov Piperazine derivatives have emerged as effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Studies on various piperazine derivatives have reported half-maximal inhibitory concentrations (IC50) in the micromolar range for both AChE (4.59–6.48 µM) and BChE (4.85–8.35 µM). nih.gov A series of benzothiazole–piperazine hybrids were developed as multifunctional ligands and were found to potentially and selectively inhibit AChE over BChE, with IC50 values in the micromolar range. rsc.org One compound from this series, featuring a 2-pyridine at the terminal end, emerged as the most potent AChE inhibitor with an IC50 of 2.31 μM. rsc.org

In another study, a series of phthalimide-based compounds containing a piperazine ring were synthesized and assessed for their anti-acetylcholinesterase effect. nih.gov The most potent derivative in this series, which included a 4-Fluorophenyl moiety, had an IC50 value of 16.42 ± 1.07 µM. nih.gov

| Compound/Derivative Class | Enzyme | Inhibitory Activity (IC50) | Source |

|---|---|---|---|

| Piperazine derivatives | AChE | 4.59–6.48 µM | nih.gov |

| Piperazine derivatives | BChE | 4.85–8.35 µM | nih.gov |

| Benzothiazole–piperazine hybrid (Compound 12) | AChE | 2.31 µM | rsc.org |

| Phthalimide-piperazine derivative (Compound 4b) | AChE | 16.42 ± 1.07 µM | nih.gov |

Protein kinases are a large family of enzymes that play a central role in regulating complex cellular processes, and their dysregulation is implicated in diseases such as cancer. ed.ac.uk Piperazine derivatives have been identified as potent kinase inhibitors.

One of the most well-known kinase inhibitors, Imatinib, which is used to treat leukemia, features a 4-methylpiperazine moiety. mdpi.com The piperazine ring is a common structural motif in many kinase inhibitors. nih.gov For instance, novel 3-(piperazinylmethyl)benzofuran derivatives have been designed and identified as Type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov Several compounds in this series showed potent CDK2 inhibitory activity, with IC50 values as low as 40.91 nM, which was more potent than the reference standard, staurosporine (IC50 of 56.76 nM). nih.gov

Additionally, the transformation of a morpholine moiety into a piperazine moiety in another class of compounds resulted in potent inhibitors of glycogen synthase kinase-3β (GSK-3β). researchgate.net A 4-methoxyphenyl analogue from this series showed the most potent inhibitory activity toward GSK-3β. researchgate.net

| Compound/Derivative Class | Kinase Target | Inhibitory Activity (IC50) | Source |

|---|---|---|---|

| 3-(Piperazinylmethyl)benzofuran derivative (Compound 9h) | CDK2 | 40.91 nM | nih.gov |

| 3-(Piperazinylmethyl)benzofuran derivative (Compound 11d) | CDK2 | 41.70 nM | nih.gov |

| 3-(Piperazinylmethyl)benzofuran derivative (Compound 11e) | CDK2 | 46.88 nM | nih.gov |

| Staurosporine (Reference) | CDK2 | 56.76 nM | nih.gov |

| 2-(4-Aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones | GSK-3β | Potent inhibition | researchgate.net |

Other Relevant Enzymatic Interactions

The metabolic profile and potential for drug-drug interactions of novel psychoactive compounds are of significant interest. While comprehensive enzymatic interaction studies specifically for 3-(4-Methyl-benzyl)-piperazin-2-one are not extensively documented in the public domain, the broader class of piperazine derivatives has been investigated for its effects on various metabolic enzymes.

Notably, benzylpiperazine (BZP) and its analogues have been shown to interact with the cytochrome P450 (CYP) enzymatic system, which is responsible for the metabolism of a vast array of xenobiotics. Studies on benzylpiperazines indicate that these compounds can act as inhibitors of several CYP isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially increasing their plasma concentrations and the risk of adverse effects.

For instance, some piperazine-containing compounds have been identified as mechanism-based inactivators of CYP3A4, a crucial enzyme in drug metabolism. This type of inhibition involves the formation of a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation. While the specific inhibitory constants (Kᵢ) and the concentration for 50% inhibition (IC₅₀) for this compound are not available, the shared structural features with other known CYP-inhibiting piperazines suggest a potential for similar interactions. Further in vitro studies are necessary to fully characterize the enzymatic interaction profile of this specific compound.

Receptor Interaction and Modulation Studies

The pharmacological effects of this compound and its analogues are mediated through their interactions with various neurotransmitter and other receptor systems. The following sections detail the available in vitro and in vivo (non-human) findings regarding these interactions.

Neurotransmitter Receptor Affinities (e.g., Monoamine Receptors)

The piperazine moiety is a common scaffold in many centrally acting drugs, and its derivatives often exhibit affinity for monoamine receptors, including dopamine (B1211576), serotonin (B10506), and norepinephrine receptors.

Dopamine Receptors: Arylpiperazine derivatives have been shown to possess affinity for dopamine D₂ receptors. The interaction is thought to involve the protonated nitrogen atom of the piperazine ring forming a salt bridge with a conserved aspartate residue in the receptor's binding pocket. While specific binding affinities for this compound at dopamine receptor subtypes are not well-documented, the structural similarity to other dopaminergic piperazines suggests a potential for interaction.

Serotonin Receptors: The arylpiperazine structure is a well-established pharmacophore for serotonin receptor ligands. Various derivatives have shown high affinity for 5-HT₁A and 5-HT₂A receptors. For example, certain arylpiperazine derivatives have been identified as potent 5-HT₁A receptor agonists and 5-HT₂A receptor antagonists. The interaction with these receptors is often crucial for the observed psychoactive effects of these compounds. The affinity of this compound for different serotonin receptor subtypes warrants further investigation to elucidate its specific serotonergic profile.

Norepinephrine Receptors: Information regarding the affinity of benzylpiperazin-2-one derivatives for norepinephrine receptors is limited. However, given the cross-reactivity often observed with monoaminergic G-protein coupled receptors, an interaction with α- and β-adrenergic receptors cannot be ruled out and requires experimental verification.

Histamine Receptor Ligand Properties

Several piperazine and piperidine derivatives have been identified as potent histamine H₃ receptor antagonists. acs.orgnih.gov The H₃ receptor is an autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. The general pharmacophore for H₃ receptor antagonists often includes a basic nitrogen atom within a cyclic structure, a feature present in this compound.

While some piperazine-containing compounds exhibit high affinity and selectivity for the H₃ receptor, the specific binding profile of this compound at the four known histamine receptor subtypes (H₁, H₂, H₃, and H₄) has not been extensively characterized. Studies on closely related structures suggest that the piperazine scaffold is a viable template for developing H₃ receptor ligands. acs.orgnih.gov However, without direct binding assays, the affinity and selectivity of this compound for histamine receptors remain speculative.

Sigma Receptor Ligand Properties

Recent research has highlighted the significant affinity of benzylpiperazine derivatives for sigma (σ) receptors, which are unique, non-opioid, non-phencyclidine receptors involved in a variety of cellular functions and neurological processes.

A number of benzylpiperazine analogues have been synthesized and evaluated for their binding affinity at σ₁ and σ₂ receptors. These studies have revealed that modifications to the benzyl (B1604629) and piperazine moieties can significantly influence both affinity and selectivity. For instance, certain substitutions on the benzyl ring and the piperazine nitrogen have yielded compounds with high, nanomolar affinity for the σ₁ receptor and varying degrees of selectivity over the σ₂ receptor. nih.gov

The table below summarizes the sigma receptor binding affinities for a selection of benzylpiperazine analogues, demonstrating the potential of this chemical class as sigma receptor ligands.

| Compound | R | X | Ki (σ₁) [nM] | Ki (σ₂) [nM] | Selectivity (σ₂/σ₁) |

|---|---|---|---|---|---|

| Analogue 1 | 4-Methoxybenzyl | - | 1.6 | 1418 | 886 |

| Analogue 2 | 4-Methoxybenzyl | - | 8.8 | 3256 | 370 |

| Analogue 3 | Benzyl | - | 12.4 | - | - |

| Analogue 4 | 4-Methoxybenzyl | - | 21.3 | 4987 | 234 |

This table presents a selection of data from studies on benzylpiperazine analogues to illustrate the range of affinities and selectivities observed within this chemical class. The specific binding profile of this compound may vary.

The data indicate that the benzylpiperazine scaffold is a promising platform for the development of potent and selective sigma receptor ligands. The 4-methyl substitution on the benzyl ring of the title compound may influence its affinity and selectivity for sigma receptor subtypes.

GABA Receptor Agonism

The interaction of piperazine derivatives with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain, has been a subject of investigation. While the user's query specified GABA receptor agonism, the available scientific literature for this class of compounds points more towards an antagonistic role at GABAᴀ receptors.

Studies on a variety of N-aryl and benzylpiperazine derivatives have demonstrated that they can act as antagonists at the human α₁β₂γ₂ GABAᴀ receptor. These compounds have been shown to inhibit GABA-evoked ion currents in a concentration-dependent manner. For example, benzylpiperazine (BZP) itself has been shown to be a GABAᴀ receptor antagonist, albeit with lower potency compared to some of its substituted analogues.

Purinergic Receptor Interactions

The purinergic system, which includes P1 (adenosine) and P2 (ATP/ADP) receptors, is involved in a wide range of physiological processes, including neurotransmission, inflammation, and pain. The P2X receptors are ligand-gated ion channels, while the P2Y receptors are G-protein coupled receptors.

Recent drug discovery efforts have explored the potential of piperazine-based compounds as modulators of purinergic receptors. Specifically, research has focused on the development of piperazine derivatives as antagonists of the P2X₄ receptor, a subtype implicated in neuroinflammation and chronic pain. frontiersin.orgnih.gov These studies have demonstrated that the piperazine scaffold can be a suitable template for designing P2X₄ receptor antagonists.

Although direct experimental data on the interaction of this compound with purinergic receptors is not currently available, the existing research on other piperazine-based structures suggests that this is a plausible area of biological activity. Further investigation is required to determine the affinity and functional activity of this compound and its analogues at the various P1 and P2 receptor subtypes.

Antiproliferative Activity against Cell Lines

Piperazine and piperazin-2-one (B30754) derivatives have demonstrated significant potential as antiproliferative agents against a variety of cancer cell lines. nih.govresearchgate.net The introduction of a piperazine moiety into the structure of natural products has been shown to significantly enhance their antitumor activity. nih.gov For instance, certain chalcone-dithiocarbamate hybrids containing a piperazine unit have exhibited potent inhibitory activity against prostate cancer (PC3) cells. nih.gov Similarly, glycyrrhetinic acid derivatives incorporating a sulphonyl piperazine feature have shown remarkable cytotoxicity in various cancer cell lines. nih.gov

Studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives revealed that compounds with halogen substituents on the benzoyl moiety displayed promising GI50 values against a panel of cancer cell lines, including those from the liver, breast, colon, gastric, and endometrium. mdpi.com The presence of a bulkier group, such as a biphenyl moiety, on the piperazine ring was found to decrease the inhibitory activity. mdpi.com

In the context of piperazin-2-one derivatives, a series of these compounds were synthesized and evaluated for their cytotoxic activities against colon cancer (HT-29) and lung cancer (A549) cell lines, as well as normal fetal lung fibroblasts (MRC-5). nih.gov The results indicated that the replacement of an imidazole (B134444) moiety with groups like guanidine (B92328), thiourea (B124793), and hydrazide could enhance cytotoxicity towards all three cell lines. nih.govnih.gov Notably, all tested compounds exhibited lower cytotoxic activity against the normal cell line compared to the cancer cell lines. nih.govnih.gov

Furthermore, novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazole moieties have shown antiproliferative activity through the inhibition of VEGFR-2 tyrosine kinase. researchgate.net These compounds demonstrated higher anticancer activity than their precursors. researchgate.net

| Compound Class | Cell Line(s) | Key Findings |

| Chalcone-dithiocarbamate hybrids with piperazine | PC3 (Prostate Cancer) | Substituents on the piperazine unit are important for inhibitory activity. nih.gov |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B (Liver); MCF7, BT20, T47D, CAMA-1 (Breast); HCT-116 (Colon); KATO-3 (Gastric); MFE-296 (Endometrial) | Halogen substituents on the benzoyl moiety provided promising GI50 values. mdpi.com |

| Piperazin-2-one derivatives | HT-29 (Colon Cancer), A549 (Lung Cancer), MRC-5 (Normal Lung) | Replacement of an imidazole with guanidine, thiourea, or hydrazide increased cytotoxicity. Lower toxicity in normal cells. nih.govnih.gov |

| 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles | T-47D (Breast Cancer) | Showed higher cytotoxic activity than staurosporine. researchgate.net |

Radioprotective Effects in Cellular Models

A pressing need exists for effective radiation countermeasures due to the increasing risk of radiation exposure from various sources. nih.govnih.gov Piperazine derivatives have emerged as a promising class of compounds with potential radioprotective properties. nih.govnih.govresearchgate.net A series of novel 1-(2-hydroxyethyl)piperazine derivatives were designed and synthesized to protect human cells from radiation-induced apoptosis while exhibiting low cytotoxicity. nih.govresearchgate.netsemanticscholar.org

In vitro studies using the MOLT-4 lymphoblastic leukemia cell line and peripheral blood mononuclear cells (PBMCs) exposed to gamma radiation have been instrumental in evaluating the radioprotective effects of these compounds. nih.govnih.gov The efficacy of these derivatives was quantified by assessing cell viability and by using the dicentric chromosome assay (DCA) to measure the mitigation of DNA damage. nih.govnih.gov

Certain 1-(2-hydroxyethyl)piperazine derivatives demonstrated significant radioprotective effects in vitro, with minimal cytotoxicity across the tested cell lines. nih.govnih.govrsc.org Some of these compounds showed superior safety profiles and effectiveness compared to amifostine, a current clinical radioprotective agent known for its adverse side effects. nih.govnih.gov The synthesized piperazine derivatives exhibited radioprotective effects at concentrations of 100 µM and 200 µM, achieving higher protective effects than WR1065 or WR2721 at the same dose. nih.govrsc.org

| Compound Class | Cellular Model | Key Findings |

| 1-(2-hydroxyethyl)piperazine derivatives | MOLT-4 (Lymphoblastic Leukemia), PBMCs | Protected human cells from radiation-induced apoptosis with low cytotoxicity. nih.govresearchgate.netsemanticscholar.org |

| 1-(2-hydroxyethyl)piperazine derivatives | MOLT-4, PBMCs | Mitigated DNA damage as measured by the dicentric chromosome assay. nih.govnih.gov |

| 1-(2-hydroxyethyl)piperazine derivatives | MOLT-4 | Demonstrated higher protective effects than WR1065 or WR2721 at the same concentrations. nih.govrsc.org |

Anti-inflammatory Response Elucidation

Piperazine derivatives have been investigated for their anti-inflammatory properties in various in vivo models. nih.gov A series of methyl salicylate derivatives bearing a piperazine moiety were synthesized and evaluated for their anti-inflammatory activities against xylol-induced ear edema and carrageenan-induced paw edema in mice. nih.gov The results indicated that all synthesized compounds exhibited potent anti-inflammatory activities, with some being more effective than aspirin and comparable to indomethacin at the same dose. nih.gov

Further in vitro studies in RAW264.7 macrophages revealed that these compounds could significantly inhibit the release of lipopolysaccharide (LPS)-induced pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov Additionally, some of these derivatives were found to attenuate the LPS-induced up-regulation of cyclooxygenase-2 (COX-2). nih.gov

Another study on a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated its anti-inflammatory effects in a carrageenan-induced paw edema model. nih.gov This compound reduced edema formation and, in a pleurisy model, decreased cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleural exudate. nih.gov

| Compound Class | Model | Key Findings |

| Methyl salicylate derivatives with piperazine | Xylol-induced ear edema and carrageenan-induced paw edema in mice | Potent anti-inflammatory activities, some comparable to indomethacin. nih.gov |

| Methyl salicylate derivatives with piperazine | LPS-stimulated RAW264.7 macrophages | Inhibited the release of IL-6 and TNF-α and attenuated COX-2 up-regulation. nih.gov |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Carrageenan-induced paw edema and pleurisy in mice | Reduced edema, cell migration, myeloperoxidase activity, and levels of IL-1β and TNF-α. nih.gov |

Investigation of Other Biological Targets and Pathways

The versatile structure of the piperazine ring allows for its interaction with a wide range of biological targets, leading to diverse pharmacological activities. nih.gov

Serotonin System: Vortioxetine, an antidepressant, contains a piperazine moiety and acts as a multitarget agent on the serotoninergic system by blocking the serotonin transporter (SERT) and modulating various serotonin receptors. nih.gov

Voltage-Gated Calcium Channels: A series of piperazinyl quinazolin-4-(3H)-one derivatives have been identified as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels, suggesting potential applications in neuropathic pain. nih.gov

Monoacylglycerol Lipase (MAGL): Benzylpiperazine-based compounds have been developed as reversible inhibitors of MAGL, an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. unisi.it Inhibition of MAGL is being explored for anti-nociceptive, anti-inflammatory, and anticancer properties. unisi.it

Kinase Inhibition: Avapritinib, a piperazine-containing drug, is a potent inhibitor of mutant forms of protein tyrosine kinase KIT and platelet-derived growth factor receptor alpha (PDGFRA). nih.gov

Proposed Molecular Mechanisms of Action (Mechanistic Biology)

The biological activities of this compound and its analogues are underpinned by several proposed molecular mechanisms.

Induction of Apoptosis: In previous studies of phosphonic derivatives of octahydroquinoxalin-2(1H)-one, a related heterocyclic structure, the most active compounds were found to induce apoptosis in MV4-11 cells, which was associated with an increased activity of caspases 3 and 7. nih.gov

Kinase Inhibition: As mentioned, some piperazine derivatives exert their antiproliferative effects by inhibiting specific kinases. For example, 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazoles have been shown to inhibit VEGFR-2 tyrosine kinase activity. researchgate.net

Interaction with DNA and Topoisomerase II: A series of novel phenylpiperazine derivatives of 1,2-benzothiazine have been shown to interact with calf thymus DNA (ct-DNA), likely through a groove-binding mechanism. mdpi.com Molecular docking studies suggest that these compounds can bind to the active center of topoisomerase IIα, an enzyme crucial for DNA replication and transcription. mdpi.com

Inhibition of Inflammatory Mediators: The anti-inflammatory effects of piperazine derivatives are proposed to be mediated by the inhibition of key components of the inflammatory cascade. This includes the suppression of pro-inflammatory cytokines like IL-6 and TNF-α and the down-regulation of enzymes such as COX-2. nih.gov In some cases, piperine, a natural compound with a piperidine ring (structurally related to piperazine), has been shown to inhibit cytosolic phospholipase A2 and thromboxane A2 synthase, thereby reducing the production of pro-inflammatory eicosanoids. mdpi.com

Modulation of Radioprotective Pathways: The radioprotective effects of certain piperazine derivatives are linked to the mitigation of DNA damage. nih.gov While the precise mechanism is still under investigation, it is hypothesized that these compounds may act as free radical scavengers or may modulate cellular pathways involved in DNA repair and apoptosis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 4 Methyl Benzyl Piperazin 2 One Derivatives

Impact of Substitutions on the Piperazinone Ring System

Research on nucleozin, an anti-influenza agent, and its analogues has underscored the importance of the piperazine (B1678402) ring's conformational rigidity. Studies demonstrated that replacing the six-membered piperazine ring with a more flexible acyclic ethylenediamine (B42938) moiety resulted in a significant loss of biological activity. This suggests that the constrained geometry of the piperazinone ring in 3-(4-methyl-benzyl)-piperazin-2-one is likely crucial for maintaining an optimal orientation of its substituent groups for target binding.

The nitrogen atoms within the piperazinone ring are also critical. They serve as key points for interaction and influence the molecule's physicochemical properties. The nitrogen at position 4 (N4), for instance, is often a site for substitution to modulate potency and selectivity. The presence of these nitrogen atoms also has a significant impact on water solubility, a crucial parameter for drug bioavailability. In one study, removing the nitrogen atoms from a piperazine-like moiety decreased the calculated aqueous solubility (logS). Furthermore, the amide function within the piperazin-2-one (B30754) ring provides a hydrogen bond donor (N-H at position 1) and a hydrogen bond acceptor (the carbonyl oxygen), which are often essential for anchoring the molecule within a target's binding site.

In a series of cytotoxic 1-(3-chlorophenyl)piperazin-2-one (B65430) derivatives, modifications at other positions of the ring were explored. It was found that the introduction of groups like guanidine (B92328), thiourea (B124793), and hydrazide could enhance cytotoxicity, suggesting that the electronic density of the substituents plays a significant role in modulating biological activity. nih.govacs.org While these substitutions are not directly on the ring of the title compound, they illustrate the principle that the piperazinone scaffold is sensitive to electronic and steric changes.

Influence of the Benzyl (B1604629) Moiety Modifications

The 3-(4-methyl-benzyl) group is a defining feature of the molecule, providing a large hydrophobic substituent that is critical for target engagement. Modifications to this benzyl moiety, either on the phenyl ring or by replacing it entirely, are a primary strategy for optimizing biological activity.

Structure-activity relationship studies on various piperazine-containing compounds consistently show that the nature and position of substituents on the benzyl or phenyl ring are pivotal. For instance, in a series of ursolic acid derivatives with anticancer activity, it was found that 4-fluorobenzyl and piperazine moieties were crucial functional groups for the observed effects. nih.gov In a different study on anti-Helicobacter pylori agents, a derivative featuring a 3-methoxybenzyl piperazine group demonstrated strong potential, indicating that positional isomers (meta- vs. para-) and the electronic nature of the substituent (methoxy vs. methyl) can drastically alter potency. rsc.org

Replacing the benzyl group with other aromatic systems is another common optimization strategy. In one series of sigma site selective ligands, replacing a chromone (B188151) moiety with a 1-(2-naphthylmethyl) group on a 4-benzyl piperazine core resulted in one of the most potent ligands in the series. arkat-usa.org This highlights that extending the hydrophobic surface area can lead to enhanced binding affinity.

The table below, derived from SAR studies on related FPMINT analogues that inhibit equilibrative nucleoside transporters (ENTs), illustrates how modifications to an N-aryl moiety can impact activity. acs.org Although the core structure is different, the principles of aryl group modification are relevant.

| Base Structure | Aryl Moiety Modification | Impact on ENT1 Inhibition | Impact on ENT2 Inhibition |

| FPMINT Analogue | N-naphthalene (baseline) | Active | Active |

| FPMINT Analogue | Replaced with N-benzene | Abolished | Abolished |

| FPMINT Analogue | N-benzene with m-Cl | Restored | No Effect |

| FPMINT Analogue | N-benzene with m-methyl | Regained | Regained |

| FPMINT Analogue | N-benzene with p-ethyl | Regained | Regained |

This data demonstrates that the nature and substitution of the aryl group are critical, with even small changes like adding a methyl or ethyl group being sufficient to restore activity lost by switching from naphthalene (B1677914) to benzene (B151609). acs.org

Role of the Methyl Group on the Benzyl Moiety

The para-methyl group on the benzyl moiety of this compound is not merely a placeholder but plays a specific role in defining the molecule's interaction with its biological target. Its contribution can be electronic, steric, or related to metabolic stability.

In SAR studies of related compounds, the effect of a methyl group is often compared to other substituents. For example, a study on berberine (B55584) derivatives found that a 4-methylpiperazine substituent conferred excellent anticancer properties with a high therapeutic index. nih.gov In another series, the activity of derivatives with substituents on a piperazine ring was ranked, with alkyl groups showing superior activity compared to chloro, fluoro, or nitro groups. nih.gov This suggests that a small, lipophilic, electron-donating group like methyl can be highly favorable for activity.

The methyl group's impact is highly context-dependent. In the FPMINT analogues mentioned previously, adding a methyl group to the meta position of a benzene ring was sufficient to regain biological activity that was lost when switching from a larger naphthalene ring. acs.org In contrast, studies of vindoline-piperazine conjugates found that a derivative containing a [4-(trifluoromethyl)benzyl]piperazine was among the most potent. dicp.ac.cn The trifluoromethyl group (CF₃) is strongly electron-withdrawing and larger than a methyl group, indicating that for some targets, different electronic and steric profiles are preferred at the para position.

The table below shows a comparison of different substituents on the benzyl ring from various studies on piperazine derivatives to illustrate the varying impact on biological activity.

| Compound Series | Benzyl Substituent | Observed Activity/Potency |

| Berberine Derivatives nih.gov | 4-Methyl | Excellent anticancer property |

| FPMINT Analogues acs.org | meta-Methyl | Regained inhibitory activity |

| Vindoline Conjugates dicp.ac.cn | 4-Trifluoromethyl | Highly potent antiproliferative effect |

| Anti-H. pylori Agents rsc.org | 3-Methoxy | Strong potential |

| Ursolic Acid Derivatives nih.gov | 4-Fluoro | Crucial for anticancer function |

These findings collectively suggest that the 4-methyl group in this compound likely enhances binding through favorable hydrophobic interactions and by providing a specific steric profile that is complementary to its target's binding pocket.

Stereochemical Effects on Biological Activity and Selectivity

The carbon atom at position 3 of the piperazin-2-one ring, to which the 4-methylbenzyl group is attached, is a chiral center. This means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(4-methyl-benzyl)-piperazin-2-one and (S)-3-(4-methyl-benzyl)-piperazin-2-one. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic profiles because biological targets like enzymes and receptors are themselves chiral.

While specific studies on the separated enantiomers of this compound are not available in the reviewed literature, research on related chiral piperazin-2-ones confirms the importance of stereochemistry. In a study of dermorphin (B549996) analogues, piperazin-2-one rings were constructed using either (R)- or (S)-phenylalanine. The resulting biological data from guinea pig ileum assays showed that the configuration at the chiral center was important for either enhancing or reducing the opiate activities of the final compounds. nih.gov

The significance of obtaining stereochemically pure compounds has driven the development of numerous asymmetric synthesis methods for 3-substituted piperazin-2-ones. acs.orgcaltech.edu For example, palladium-catalyzed asymmetric hydrogenation and allylic alkylation techniques have been successfully developed to provide access to chiral piperazin-2-ones with high enantioselectivity. caltech.edu The existence of these complex synthetic routes underscores the recognition within the scientific community that control over the stereochemistry at the C3-position is critical for developing effective and selective therapeutic agents based on the piperazin-2-one scaffold. Therefore, it is highly probable that one enantiomer of this compound is significantly more active than the other.

Pharmacophore Identification and Lead Optimization Strategies

A pharmacophore model is an abstract representation of the key molecular features necessary for a specific biological activity. Based on the SAR principles gathered from related structures, a hypothetical pharmacophore for active 3-benzyl-piperazin-2-one derivatives can be proposed. This model would likely include:

A Hydrophobic Aromatic Feature: Represented by the 4-methylbenzyl group, which engages in hydrophobic or van der Waals interactions within the target's binding pocket.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the piperazinone ring.

A Hydrogen Bond Donor: The N-H group at position 1 of the piperazinone ring.

A Basic Nitrogen Atom/Hydrophobic Region: The nitrogen at position 4, which can be a basic center or a point for further hydrophobic substitution.

A Defined Stereocenter: The specific (R) or (S) configuration at the C3 position.

Lead optimization strategies for this compound would leverage these pharmacophoric insights. Based on the research, key optimization approaches would involve:

Systematic Substitution of the Benzyl Ring: Exploring a range of small, lipophilic, and electron-donating/withdrawing groups at the ortho-, meta-, and para-positions of the benzyl ring to fine-tune electronic and steric interactions. As seen in related series, switching the methyl for a trifluoromethyl or a halogen could dramatically alter potency and selectivity. dicp.ac.cn

Bioisosteric Replacement of the Phenyl Ring: Replacing the phenyl group with other aromatic or heteroaromatic systems (e.g., naphthyl, pyridyl, thiophenyl) to explore different binding interactions and improve properties. arkat-usa.org

Substitution at the N4 Position: Introducing various alkyl or aryl groups at the N4 position of the piperazinone ring is a classic strategy to modulate a compound's pharmacokinetic profile and potentially discover secondary binding interactions.

Stereoselective Synthesis: Once the more active enantiomer is identified, developing an efficient stereoselective synthesis would be crucial to produce the single, more potent isomer, thereby reducing potential off-target effects and metabolic load from the less active enantiomer. acs.orgcaltech.edu

These strategies, guided by the foundational SAR of the piperazin-2-one scaffold, provide a clear roadmap for the rational design and optimization of novel drug candidates based on the this compound structure.

Computational Chemistry and in Silico Analysis of 3 4 Methyl Benzyl Piperazin 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the binding mode and affinity of a ligand, such as 3-(4-Methyl-benzyl)-piperazin-2-one, within the active site of a target protein.

The process involves preparing the 3D structures of both the ligand and the target receptor. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function for each pose to estimate the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

For a compound like this compound, docking studies would identify which amino acid residues in a target's active site interact with its distinct chemical features: the piperazinone ring, the aromatic benzyl (B1604629) group, and the 4-methyl substituent. For instance, the nitrogen and oxygen atoms in the piperazinone ring could act as hydrogen bond donors or acceptors, while the benzyl group could form hydrophobic or pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. mdpi.commdpi.com Studies on related phenylpiperazine derivatives have shown their ability to bind effectively within the active sites of enzymes like topoisomerase IIα, forming stabilizing hydrogen bonds. mdpi.com

Table 1: Illustrative Example of Molecular Docking Analysis for a Piperazinone Ligand

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase A | -8.5 | LEU 83, VAL 67 | Hydrophobic |

| LYS 65 | Hydrogen Bond | ||

| PHE 164 | Pi-Pi Stacking | ||

| Example Protease B | -7.9 | ASP 129, GLU 130 | Hydrogen Bond, Electrostatic |

| ILE 35, TRP 101 | Hydrophobic |

This table is illustrative and shows the type of data generated from a molecular docking simulation. The values are not specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

To build a QSAR model, a dataset of compounds with known activities is required. Molecular descriptors, which are numerical representations of chemical and physical properties, are calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that correlates the descriptors with the observed activity. nih.gov

For this compound, a QSAR model could be developed using a series of related piperazinone analogues. nih.govresearchgate.net The model could predict activities such as enzyme inhibition or receptor binding. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based fields (steric, electrostatic) to build predictive models, providing insights into how these fields around the molecule influence its biological function. nih.gov Such studies on piperazine (B1678402) derivatives have successfully correlated electrostatic and steric factors with their antagonistic effects. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Descriptor Name | Information Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |

| Steric | Molecular Weight | Size and mass of the molecule. |

| Molar Refractivity | Molar volume and polarizability. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and potential for membrane permeability. |

| Topological | Wiener Index | Structural branching of the molecule. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular systems, offering insights into conformational changes, ligand binding pathways, and the stability of molecular complexes.

Studies on flexible molecules containing piperazine moieties have used MD simulations to understand the conformational preferences of substituents. For example, simulations can reveal dominant rotational states and the energy barriers between them, which are crucial for understanding how a molecule presents itself to its biological target.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. These methods provide highly accurate information about molecular properties.

For this compound, quantum chemical calculations can be used to:

Optimize Molecular Geometry: Determine the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles. nih.gov

Analyze Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for understanding where the molecule is likely to engage in electrostatic or hydrogen-bonding interactions.

Predict Spectroscopic Properties: Calculate theoretical vibrational (IR) and NMR spectra, which can be compared with experimental data to confirm the structure. jksus.orgtandfonline.com

Quantum chemical studies on related piperazine compounds have been used to calculate pKa values, study carbamate (B1207046) stability, and investigate the effects of different substituents on the electronic properties of the piperazine ring. nih.govwur.nl

Table 3: Key Properties Derived from Quantum Chemical Calculations

| Property | Description | Significance |

| Total Energy | The total energy of the molecule in its optimized geometry. | Indicates molecular stability. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

Virtual Screening Approaches for Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method can be either ligand-based or structure-based.

Structure-based virtual screening involves docking a large database of compounds into the active site of a target protein and ranking them based on their predicted binding scores.

Ligand-based virtual screening uses the structure of a known active compound, like this compound, as a template. The database is then searched for molecules with similar shapes or pharmacophoric features.

This approach allows for the rapid and cost-effective identification of novel chemical scaffolds or analogues that could have improved activity, selectivity, or pharmacokinetic properties. For example, using this compound as a starting point, virtual screening could identify new derivatives with different substitution patterns on the benzyl ring or modifications to the piperazinone core. nih.gov Studies have successfully used virtual screening to discover novel piperazine derivatives as potent enzyme inhibitors. nih.govtandfonline.comresearchgate.net The most promising hits from the virtual screen can then be synthesized and tested experimentally, focusing laboratory efforts on the most promising candidates.

Natural Occurrence and Biosynthesis of Piperazinone Containing Compounds

Isolation from Natural Sources

While scientific literature does not indicate that 3-(4-Methyl-benzyl)-piperazin-2-one is a natural product, a plethora of other piperazinone-containing compounds have been isolated and characterized from natural sources. Fungi, in particular, are prolific producers of piperazine (B1678402) alkaloids. nih.govrsc.org The first fungal piperazine, herquline A, was identified from Penicillium herquei in 1979, paving the way for the discovery of many structurally diverse analogs from various fungal strains. nih.govrsc.org

Marine environments, including organisms like sponges, tunicates, and mollusks, also represent a rich source of piperazinone alkaloids. researchgate.netnih.gov To date, over 900 marine-derived piperazine alkaloids have been reported, many exhibiting significant pharmacological properties. nih.gov These natural products have evolved within unique marine ecosystems, leading to novel chemical structures. researchgate.net

Below is a table of representative piperazinone-containing compounds isolated from natural sources:

| Compound Name | Natural Source | Organism Type |

| Herquline A | Penicillium herquei | Fungus |

| Polonimide D | Penicillium sp. SCSIO 41413 (derived from a marine sponge) | Fungus |

| Fischerazine A | Neosartorya fischeri | Fungus |

| Discorhabdin C | Marine Sponges | Marine Invertebrate |

| Mycenarubin A | Mycena species | Mushroom (Fungus) |

This table presents a selection of naturally occurring compounds containing a piperazinone or related piperazine scaffold to illustrate their prevalence in nature.

Biosynthetic Pathways of Piperazinone Scaffolds

The biosynthesis of the piperazinone core is a complex process primarily orchestrated by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs). nih.govacs.orgresearchgate.net These enzymatic assembly lines are responsible for the condensation of amino acid precursors to form the heterocyclic ring structure.

The general biosynthetic pathway can be summarized in the following key steps:

Amino Acid Activation: The pathway begins with the activation of two amino acids by the adenylation (A) domains of an NRPS enzyme. These activated amino acids are then tethered to the NRPS via thiolation (T) domains.

Peptide Bond Formation: A condensation (C) domain catalyzes the formation of a peptide bond between the two tethered amino acids, creating a dipeptide intermediate that remains bound to the enzyme.

Cyclization: The formation of the piperazinone ring occurs through an intramolecular cyclization reaction. This step involves the nucleophilic attack of an amino group onto an ester or thioester carbonyl, releasing the cyclic dipeptide from the NRPS. For many piperazinone alkaloids, this results in a diketopiperazine (a piperazine-2,5-dione) intermediate.

Tailoring Modifications: Following the formation of the initial cyclic scaffold, a variety of "tailoring" enzymes modify the structure to produce the final, diverse array of natural products. These modifications can include:

Reduction: Dehydrogenase or reductase enzymes can reduce one of the amide bonds in a diketopiperazine to form the characteristic piperazin-2-one (B30754) structure. nih.gov

Oxidative Cross-linking: Cytochrome P450 monooxygenases often catalyze complex intramolecular cross-linking reactions, which can introduce strain and additional rings to the structure, as seen in the biosynthesis of herquline A. nih.govacs.org

Methylation: Methyltransferases can add methyl groups to the nitrogen atoms of the piperazine ring or other positions on the molecule. nih.gov

The genetic instructions for this entire process are encoded in biosynthetic gene clusters (BGCs). nih.govresearchgate.net These clusters contain the genes for the core NRPS enzymes as well as all the necessary tailoring enzymes. Genome mining of fungal and bacterial DNA has become a powerful tool for discovering new BGCs that have the potential to produce novel piperazinone-containing compounds. nih.govresearchgate.netnih.gov

Chemical Biology and Research Applications of 3 4 Methyl Benzyl Piperazin 2 One As a Chemical Tool

Use as Synthetic Intermediates and Building Blocks

The piperazin-2-one (B30754) core, particularly when substituted at the 3-position, serves as a versatile scaffold for the synthesis of more complex molecules. The compound 3-(4-Methyl-benzyl)-piperazin-2-one is a valuable building block due to the presence of reactive sites that allow for further chemical modifications. The secondary amine in the piperazine (B1678402) ring and the amide functionality can be readily derivatized, enabling the construction of diverse molecular architectures.

The synthesis of 3-substituted piperazin-2-ones can be achieved through various established synthetic routes. One common approach involves the cyclization of an N-substituted ethylenediamine (B42938) with an appropriate α-haloacetyl halide or ester. For a compound like this compound, the synthesis would likely start from a chiral amino acid precursor to control the stereochemistry at the 3-position, a critical factor for biological activity. An efficient multi-step synthesis can transform a chiral amino acid, such as a protected 4-methylphenylalanine derivative, into a suitably functionalized diamine, which can then be cyclized to form the desired piperazin-2-one ring. nih.govacs.org

The utility of such building blocks is exemplified in the construction of compound libraries for drug discovery. acs.org The piperazine nitrogen atoms can be functionalized to introduce a wide range of substituents, thereby exploring the chemical space around the core scaffold. nih.govacs.org This versatility allows for the systematic modification of the compound's properties to optimize for potency, selectivity, and pharmacokinetic profiles.

Table 1: Representative Synthetic Intermediates Based on the Piperazin-2-one Scaffold

| Intermediate | Precursor | Potential Next Synthetic Step |

| 1-Boc-3-(4-methylbenzyl)piperazin-2-one | 4-methylphenylalanine | N-alkylation or N-arylation |

| 3-(4-methylbenzyl)piperazin-2-one | 1-Boc-3-(4-methylbenzyl)piperazin-2-one | Sulfonylation or acylation of the free amine |

| 1-Aryl-3-(4-methylbenzyl)piperazin-2-one | 3-(4-methylbenzyl)piperazin-2-one | Further functionalization of the aryl group |

This table presents hypothetical intermediates to illustrate the synthetic utility of the 3-(4-methylbenzyl)piperazin-2-one scaffold.

Probes for Biological Target Validation

Chemical probes are essential tools in chemical biology for the identification and validation of biological targets. A well-designed probe should exhibit high affinity and selectivity for its target. The this compound structure possesses features that suggest its potential development into a chemical probe. The piperazine moiety is known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov For instance, derivatives of benzylpiperazine have been investigated as ligands for serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

The 4-methylbenzyl group can contribute to binding affinity through hydrophobic and van der Waals interactions within a target's binding pocket. By modifying the piperazin-2-one core or the benzyl (B1604629) substituent with reporter tags (e.g., fluorescent dyes, biotin, or radioactive isotopes), this compound derivatives can be transformed into probes for target identification and localization studies.

For example, a series of arylalkyl 4-benzyl piperazine derivatives have been synthesized and evaluated as selective ligands for sigma receptors, which are implicated in a variety of neurological disorders. nih.gov While not the specific compound , this research highlights the potential of the benzylpiperazine scaffold to generate selective probes.

Table 2: Potential Biological Targets for Probes Derived from this compound

| Target Class | Specific Example | Rationale for Targeting |

| GPCRs | Serotonin (5-HT) Receptors | Piperazine derivatives are known to bind to 5-HT receptors. nih.gov |

| GPCRs | Dopamine (D2) Receptors | The scaffold is present in some dopamine receptor ligands. nih.gov |

| Enzymes | Kinases | The piperazine ring is a common feature in many kinase inhibitors. |

| Other Proteins | Sigma Receptors | Benzylpiperazine derivatives have shown high affinity for sigma receptors. nih.gov |

This table is illustrative and based on the known pharmacology of related piperazine compounds.

Development of Chemical Libraries for Screening

The generation of chemical libraries containing diverse and structurally complex molecules is a cornerstone of modern drug discovery. The this compound scaffold is an excellent starting point for the construction of such libraries. Its multiple points of diversification allow for the creation of a large number of analogs with varied physicochemical properties.

The synthesis of enantiomerically pure 3-substituted piperazine-2-acetic acid esters as intermediates for library production has been reported, underscoring the utility of such scaffolds in generating Csp3-enriched compound libraries. nih.govacs.org These types of libraries are of particular interest as they can explore a broader range of chemical space compared to more planar molecules.

A hypothetical library based on this compound could be constructed by varying the substituents on the piperazine nitrogens. For example, one nitrogen could be acylated with a diverse set of carboxylic acids, while the other is alkylated with various alkyl halides. This combinatorial approach can rapidly generate a large number of distinct compounds for high-throughput screening campaigns. The goal of such a library would be to identify initial hits against a specific biological target, which can then be further optimized in a lead discovery program.

Table 3: Exemplar Design of a Chemical Library Based on this compound

| Scaffold | R1 Substituent (Acylation) | R2 Substituent (Alkylation) | Resulting Compound Class |

| 3-(4-methylbenzyl)piperazin-2-one | Acetyl, Benzoyl, etc. | Methyl, Ethyl, etc. | N,N'-disubstituted piperazin-2-ones |

| 3-(4-methylbenzyl)piperazin-2-one | Phenylsulfonyl, Toluenesulfonyl, etc. | Benzyl, Substituted benzyl, etc. | N-sulfonyl, N'-alkyl piperazin-2-ones |

| 3-(4-methylbenzyl)piperazin-2-one | Carbamoyl derivatives | Heterocyclic moieties | Varied N-functionalized piperazin-2-ones |

This table provides a conceptual framework for the design of a chemical library and does not represent actual synthesized compounds.

Future Directions and Emerging Trends in Piperazinone Research

Advanced Synthetic Methodologies

The synthesis of piperazin-2-one (B30754) derivatives is continuously evolving, with a focus on efficiency, stereoselectivity, and molecular diversity. While classical methods for constructing the piperazinone core are well-established, future research is expected to capitalize on more advanced and elegant synthetic strategies.

One promising area is the development of cascade reactions . These multi-step, one-pot transformations offer significant advantages in terms of atom economy and reduced workup procedures. A notable example is a cascade, metal-promoted transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford piperazinones in good yields. thieme-connect.comthieme-connect.com This approach allows for the formation of three new bonds in a single operation and introduces two points of diversity, making it highly suitable for creating libraries of substituted piperazinones. thieme-connect.comthieme-connect.com

Another key trend is the development of concise synthetic routes to enantiomerically pure substituted piperazinones, which are crucial for understanding structure-activity relationships. Methodologies starting from readily available chiral precursors, such as amino acids, are particularly valuable. For instance, a short synthetic route has been reported for synthesizing 2,3-substituted piperazine (B1678402) acetic acid esters from optically pure amino acids via a key 1,2-diamine intermediate. nih.govnih.gov Although racemization was observed in the case of a 3-phenyl substituted product, this approach highlights the ongoing efforts to control stereochemistry in piperazinone synthesis. nih.gov Future work will likely focus on refining these methods to prevent loss of stereochemical integrity.

The following table summarizes some advanced synthetic methods applicable to piperazinone synthesis:

| Synthetic Strategy | Description | Key Advantages | Relevant Precursors |

| Cascade Reactions | One-pot synthesis involving multiple bond-forming events. | High efficiency, atom economy, rapid access to molecular diversity. | Chloro allenylamides, primary amines, aryl iodides. thieme-connect.comthieme-connect.com |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials like amino acids. | Access to chiral piperazinones with defined stereochemistry. | Optically pure amino acids, 1,2-diamines. nih.govnih.gov |

| Reductive Amination | Formation of C-N bonds via the reaction of a carbonyl group with an amine. | Mild conditions, broad substrate scope. | β-keto esters, diamines. nih.gov |

Future efforts in this area will likely focus on developing novel catalytic systems, exploring new multicomponent reactions, and refining stereoselective methodologies to provide efficient and versatile access to a wide array of piperazinone derivatives, including 3-(4-methyl-benzyl)-piperazin-2-one and its analogues.

Exploration of Novel Biological Activities

Piperazine and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties. wisdomlib.orgresearchgate.net For piperazinone derivatives specifically, much of the research has been concentrated on their potential as anticancer agents.

Recent studies have focused on designing novel piperazinone derivatives as cytotoxic agents . For example, a series of piperazin-2-one derivatives were synthesized through bioisosteric replacement of the imidazole (B134444) ring of a known farnesyltransferase inhibitor. sid.irnih.gov Several of these compounds, particularly those bearing guanidine (B92328) and thiourea (B124793) moieties, exhibited significant cytotoxicity against colon and lung cancer cell lines, in some cases exceeding the potency of the reference drug doxorubicin. sid.ir These findings suggest that the piperazinone scaffold is a viable starting point for the development of new anticancer therapeutics.

Future research will likely expand beyond oncology to explore other therapeutic areas. Given the structural similarities to other biologically active heterocycles, piperazinone derivatives like this compound could be investigated for a range of other activities. The following table outlines potential areas for biological exploration:

| Potential Biological Activity | Rationale and Research Direction |

| Antimicrobial/Antifungal | The piperazine nucleus is a component of several antimicrobial drugs. researchgate.net Novel piperazinone derivatives could be screened against a panel of pathogenic bacteria and fungi, including drug-resistant strains. |

| Anti-inflammatory | Certain piperazine-based compounds have shown efficacy in reducing inflammatory responses. wisdomlib.org Future studies could evaluate the ability of piperazinone derivatives to modulate key inflammatory pathways. |

| Anticonvulsant | Some piperazine derivatives act as NMDA receptor antagonists, conferring anticonvulsant properties. wisdomlib.org This suggests that the piperazinone core could be a scaffold for new antiepileptic drugs. |

| Tubulin Polymerization Inhibition | Conjugates of piperazine with other heterocyclic systems have been shown to inhibit tubulin polymerization, a key mechanism for anticancer activity. rsc.org This represents a specific mechanistic target for novel piperazinone derivatives. |

The exploration of these and other biological activities will be crucial in unlocking the full therapeutic potential of the piperazinone chemical space.

Integration of Artificial Intelligence and Machine Learning in Design

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govijettjournal.org These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-synthesize-test cycle. nih.govexlibrisgroup.com For piperazinone research, AI and ML can be integrated at multiple stages.

High-Throughput Virtual Screening (HTVS): AI/ML models can be trained on existing data to predict the biological activity of virtual compounds. nih.gov This allows for the rapid screening of large virtual libraries of piperazinone derivatives to identify the most promising candidates for synthesis, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By providing the model with a set of constraints (e.g., high predicted activity, low toxicity, synthetic accessibility), it can generate novel piperazinone structures, including derivatives of this compound, that are optimized for a specific biological target.

ADMET Prediction: A significant challenge in drug development is predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. ML models can be trained to predict these properties with increasing accuracy, allowing for the early deselection of candidates with unfavorable profiles. nih.gov

The application of AI/ML in piperazinone research is summarized below:

| AI/ML Application | Description | Potential Impact on Piperazinone Research |

| Virtual Screening | Predictive models to assess the activity of large numbers of virtual compounds. | Rapid identification of promising piperazinone candidates for synthesis. nih.gov |

| Generative Models | Algorithms that design novel molecules with desired characteristics. | Creation of innovative piperazinone structures with optimized properties. nih.gov |

| ADMET Prediction | Models that predict the pharmacokinetic and toxicological profile of a compound. | Early-stage filtering of compounds with poor drug-like properties. |

| Binding Affinity Prediction | ML models that estimate the binding affinity between a ligand and a protein target. | Prioritization of drug candidates and streamlining of the discovery process. nih.gov |

As more data on piperazinone derivatives become available, the accuracy and predictive power of these AI/ML models will continue to improve, making them indispensable tools in the design of the next generation of piperazinone-based therapeutics. youtube.com

Applications in Materials Science and Other Non-Biological Fields

While the primary focus of piperazine and piperazinone research has been in medicinal chemistry, there is growing interest in their application in non-biological fields, particularly materials science. The unique structural and electronic properties of the piperazine ring make it an attractive building block for functional materials.

Polymers and Resins: Piperazine has been used in the production of plastics and resins. moltuslab.com The difunctional nature of the piperazinone scaffold could similarly be exploited for the synthesis of novel polymers with specific thermal or mechanical properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms in the piperazine ring are excellent ligands for metal ions. This has led to the use of piperazine derivatives in the construction of MOFs and coordination polymers. rsc.org These materials have a wide range of potential applications, including gas storage, catalysis, and chemical sensing. Piperazinone derivatives could serve as functionalized organic linkers to create novel MOFs with tailored properties.

Delivery Systems: Piperazine-based compounds have been designed to interact with nucleic acids and have been incorporated into delivery systems for siRNA in cancer cells. acs.org This highlights the potential for piperazinone derivatives to be used as components of advanced drug or gene delivery vehicles.

The potential non-biological applications of piperazinone derivatives are diverse and represent an exciting new frontier for research:

| Application Area | Description | Potential Role of Piperazinone Derivatives |